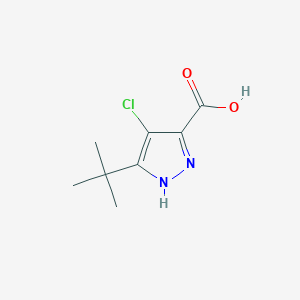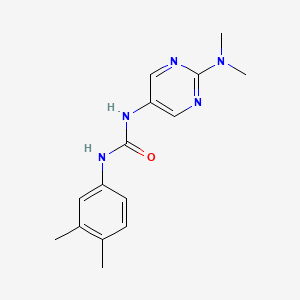![molecular formula C18H13ClN4O2S B2515867 2-((3-(4-chlorophényl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acétamide CAS No. 536715-12-5](/img/structure/B2515867.png)
2-((3-(4-chlorophényl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. The presence of a chlorophenyl group, a pyrimidoindole core, and a thioacetamide moiety suggests that this compound could be of interest in medicinal chemistry, particularly due to the structural similarities with other compounds that have been evaluated for their biological activities, such as opioid agonism and antioxidant properties .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of acetamide derivatives through condensation reactions. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated for their opioid kappa agonist activity. These compounds were obtained by introducing various substituents at specific positions on the molecule, which significantly affected their biological activity . Similarly, the synthesis of antioxidant acetamide derivatives involved a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, these methods suggest possible synthetic routes that could be explored.
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a 2-chloro acetamide derivative revealed specific orientations between the chlorophenyl and thiazole rings and the formation of intermolecular interactions within the crystal . Another study on C,N-disubstituted acetamides showed how intermolecular hydrogen bonds and halogen interactions contribute to the molecular conformation and stability . These findings highlight the importance of molecular geometry and intermolecular forces in the overall properties of such compounds.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. The presence of amino, chloro, and thio groups can lead to various chemical reactions, such as hydrogen bonding and halogen interactions, which were observed in the crystal structures of related compounds . These interactions can significantly affect the chemical behavior and potential biological activity of the molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. Vibrational spectroscopy has been used to characterize the vibrational signatures of similar molecules, providing insights into their stability and intermolecular interactions . The folded conformation about the methylene C atom of the thioacetamide bridge, as seen in related compounds, suggests that the compound may also exhibit such a conformation, which could influence its physical properties and biological activity .
Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole ont été rapportés comme possédant des propriétés antivirales . Par exemple, les dérivés de 6-amino-4-alkylés-1H-indole-2-carboxylates substitués ont été préparés et rapportés comme agents antiviraux . Les ribonucléosides d'indole dérivés de la pyrimidine ont été synthétisés et testés pour leur activité antivirale contre le virus de la dengue et le virus de l'hépatite C .
Activité anti-inflammatoire
Les dérivés de l'indole ont montré un potentiel en tant qu'agents anti-inflammatoires . Des composés tels que le 4-(2-amino-6-(2-(4-chlorophényl)-1H-indol-3-yl)pyrimidin-4-yl)phénol et la 4-(4-aminophényl)-6-(2-(4-chlorophényl)-1H-indol-3-yl)pyrimidin-2-amine ont montré une inhibition significative de l'inflammation .
Activité anticancéreuse
Les dérivés de l'indole ont été trouvés pour présenter des propriétés anticancéreuses . Les ribonucléosides d'indole dérivés de la pyrimidine ont été synthétisés et testés pour leur activité antiproliférative in vitro contre diverses lignées cellulaires cancéreuses .
Activité anti-VIH
Les dérivés de l'indole ont été rapportés comme possédant des propriétés anti-VIH . Les mécanismes spécifiques et l'efficacité de ces composés dans le traitement du VIH sont des domaines de recherche en cours.
Activité antioxydante
Les dérivés de l'indole ont été trouvés pour présenter des propriétés antioxydantes . Ces composés peuvent aider à neutraliser les radicaux libres nocifs dans le corps, ce qui pourrait potentiellement prévenir diverses conditions de santé.
Activité antimicrobienne
Les dérivés de l'indole ont montré un potentiel en tant qu'agents antimicrobiens . Ils se sont avérés efficaces contre une variété de micro-organismes, ce qui en fait un domaine de recherche prometteur dans le développement de nouveaux médicaments antimicrobiens.
Activité antituberculeuse
Les dérivés de l'indole ont été rapportés comme possédant des propriétés antituberculeuses . Cela suggère des applications potentielles dans le traitement de la tuberculose.
Activité antidiabétique
Les dérivés de l'indole ont été trouvés pour présenter des propriétés antidiabétiques . Cela suggère des applications potentielles dans la gestion et le traitement du diabète.
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research directions could involve further exploration of the biological activities of this compound and its derivatives, and their potential applications in medicine.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes at the molecular level that can lead to various therapeutic effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the therapeutic effects associated with these compounds.
Pharmacokinetics
The presence of a prenyl chain in some indole derivatives makes these compounds more lipophilic, which plays an important role in their antioxidant activity . Lipophilicity can also impact a compound’s bioavailability, as it can influence absorption and distribution within the body.
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, which suggests that they can have multiple effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c19-10-5-7-11(8-6-10)23-17(25)16-15(22-18(23)26-9-14(20)24)12-3-1-2-4-13(12)21-16/h1-8,21H,9H2,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJUGXJKRHSXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)N)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Bicyclo[2.2.2]oct-5-enyl)prop-2-enamide](/img/structure/B2515784.png)



![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2515791.png)
![7-Methoxy-1, 2-dihydrospiro[indole-3,4-piperidine]-2-one hydrochloride](/img/structure/B2515795.png)
![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2515796.png)
![(E)-3-((2-methoxy-5-methylphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2515797.png)

![ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2515801.png)
![N-(3-chloro-4-methoxyphenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2515802.png)

![N-(2,4-difluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2515806.png)
